
N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-methyl-5-nitrobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-methyl-5-nitrobenzenesulfonamide” is a complex organic compound. It belongs to the class of quinazolinones , which are heterocyclic compounds with a wide range of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer and analgesic activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the quinazolinone core, followed by various substitutions to add the different functional groups. Unfortunately, without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a heterocyclic ring containing two nitrogen atoms . The compound also contains various substituents, including a chloro group, a methyl group, a nitro group, and a benzenesulfonamide group .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the nitro group is electron-withdrawing and could potentially be reduced to an amino group. The chloro group could undergo nucleophilic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of polar functional groups like the nitro group and the sulfonamide group could increase its solubility in polar solvents .
科学的研究の応用
Antioxidant Activity
Compounds with antioxidant properties are crucial in combating oxidative stress, a factor in many chronic diseases. The review by Munteanu and Apetrei (2021) discusses various chemical assays used to determine antioxidant activity, emphasizing the importance of these compounds in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).
Antimicrobial and Antibacterial Activities
Natural products, including plant extracts and their constituents, have been extensively researched for their antimicrobial and antibacterial effects. Such compounds can serve as templates for developing new drugs against various infections, as highlighted by the review on degradation of acetaminophen by advanced oxidation processes and its implications on environmental safety (Qutob et al., 2022) (Qutob et al., 2022).
Anticancer Properties
Several compounds, especially those derived from natural sources, exhibit potential anticancer activities. The review on chloroquine-containing compounds and their repurposing in various diseases, including cancer, illustrates the versatility of chemical scaffolds like quinolines in therapeutic applications (Njaria et al., 2015) (Njaria et al., 2015).
Neuroprotective Effects
The neuroprotective effects of certain compounds are of significant interest, especially in the context of neurodegenerative diseases. For instance, MPP+ analogs and their impact on mitochondria, inducing neurodegeneration, offer insights into the mechanisms by which these compounds can be both harmful and potentially beneficial, depending on their application and modification (Kotake & Ohta, 2003) (Kotake & Ohta, 2003).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[2-chloro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-methyl-5-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4O5S/c1-13-7-8-16(27(29)30)12-21(13)33(31,32)25-20-11-15(9-10-18(20)23)26-14(2)24-19-6-4-3-5-17(19)22(26)28/h3-12,25H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGSFMIUWUXWOFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC2=C(C=CC(=C2)N3C(=NC4=CC=CC=C4C3=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-methyl-5-nitrobenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole](/img/structure/B2616395.png)
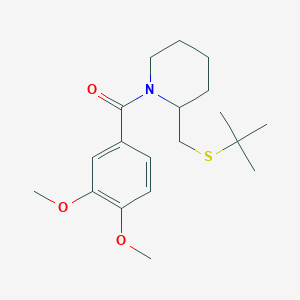

![N-[4-(4-benzylpiperazin-1-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B2616401.png)

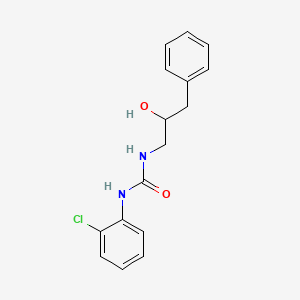
![3-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2616406.png)
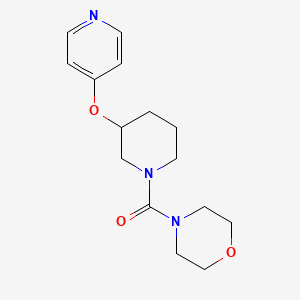

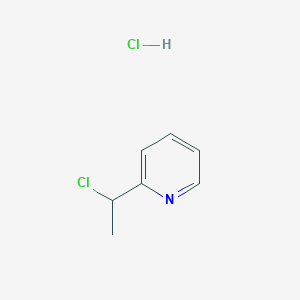

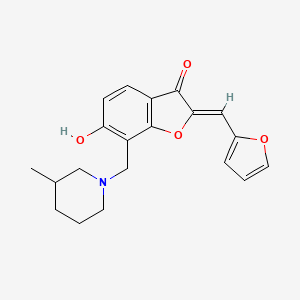
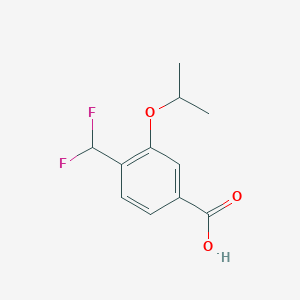
![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-methylphenoxy)acetamide](/img/structure/B2616418.png)